
Isophthaloyl dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthaloyl dicyanide (IPDC) is a small organic molecule that has been gaining increasing attention in the scientific research community due to its unique properties and potential applications. IPDC is an anion composed of two cyano groups and an isophthaloyl group attached to a central carbon atom. It has a molar mass of 177.07 g/mol and is soluble in water. IPDC has a high degree of solubility in polar solvents, making it a versatile compound for various applications.
作用機序
Isophthaloyl dicyanide has a unique mechanism of action. Its cyano groups are electron-withdrawing, which makes it a strong acid. This acidity allows Isophthaloyl dicyanide to react with different substrates, such as amines, to form new compounds. Additionally, the isophthaloyl group has a large electron-donating effect, which enhances the acidity of the compound. This allows Isophthaloyl dicyanide to react with a variety of substrates, making it a versatile reagent.
Biochemical and Physiological Effects
Isophthaloyl dicyanide has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in human breast cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have antimicrobial activity against bacteria, fungi, and viruses.
実験室実験の利点と制限
Isophthaloyl dicyanide has several advantages for lab experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it is highly soluble in a variety of solvents, making it a versatile reagent. However, Isophthaloyl dicyanide also has some limitations. It is a strong acid and can cause skin irritation if it comes into contact with the skin. Additionally, it can react with other compounds, so it should be handled with care.
将来の方向性
The potential applications of Isophthaloyl dicyanide are vast and its use in scientific research is still in its early stages. Future research could focus on developing new syntheses of Isophthaloyl dicyanide and exploring its use in the synthesis of new pharmaceuticals. Additionally, further research could focus on the biochemical and physiological effects of Isophthaloyl dicyanide and its potential therapeutic applications. Finally, further research could focus on the development of new catalysts based on Isophthaloyl dicyanide and its potential applications in organic synthesis.
合成法
The synthesis of Isophthaloyl dicyanide is relatively simple. It can be synthesized through a two-step process starting with the reaction of isophthaloyl chloride and sodium cyanide in dimethylformamide (DMF). The reaction of isophthaloyl chloride and sodium cyanide produces isophthaloyl dicyanamide, which is then hydrolyzed to form Isophthaloyl dicyanide. The hydrolysis is typically carried out in aqueous hydrochloric acid.
科学的研究の応用
Isophthaloyl dicyanide has a wide range of applications in scientific research. It is used in the synthesis of nanomaterials such as carbon nanotubes and graphene, as well as in the synthesis of polymers and other organic compounds. It has also been used in the development of new catalysts and as a reagent in organic synthesis. Additionally, Isophthaloyl dicyanide has been used in the synthesis of new pharmaceuticals, including anti-cancer drugs.
特性
IUPAC Name |
benzene-1,3-dicarbonyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMOYLXOPIJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C#N)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)

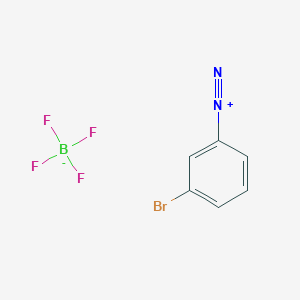
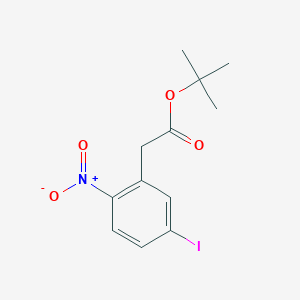
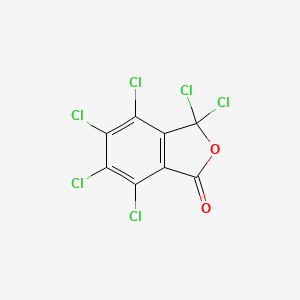
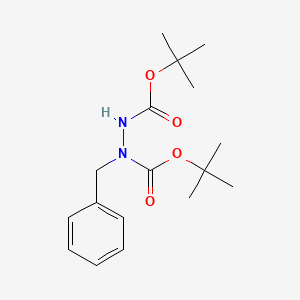
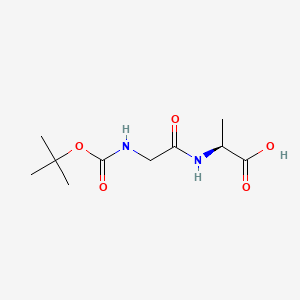

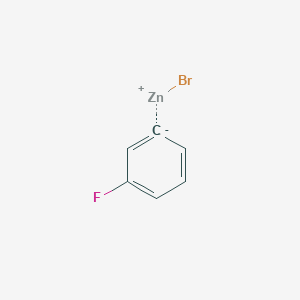
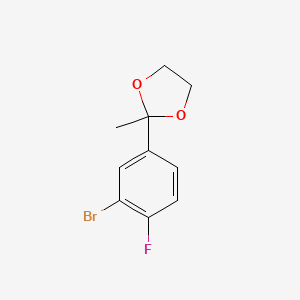
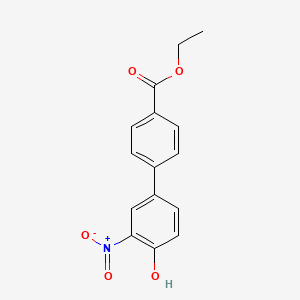
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)